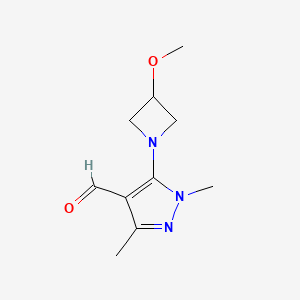![molecular formula C7H16N2 B13199184 Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
Methyl({[(2S)-piperidin-2-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[(2S)-piperidin-2-yl]methyl})amine is a versatile compound with a piperidine ring structure. It is commonly used in various fields of scientific research and industry due to its unique chemical properties. The compound is known for its applications in organic synthesis, medicinal chemistry, and as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[(2S)-piperidin-2-yl]methyl})amine typically involves the reaction of piperidine derivatives with methylating agents. One common method is the reductive amination of piperidine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired amine product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({[(2S)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl({[(2S)-piperidin-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including drugs with analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the manufacture of specialty chemicals
Wirkmechanismus
The mechanism of action of Methyl({[(2S)-piperidin-2-yl]methyl})amine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand that binds to specific receptors, modulating their activity. The compound can also inhibit certain enzymes, affecting biochemical pathways and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl({[(2S)-pyrrolidin-2-yl]methyl})amine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
N-Methylpiperidine: Lacks the additional methyl group on the nitrogen atom.
Piperidine: The parent compound without any methylation.
Uniqueness
Methyl({[(2S)-piperidin-2-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
N-methyl-1-[(2S)-piperidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
MGOVUZGBXAFMCY-ZETCQYMHSA-N |
Isomerische SMILES |
CNC[C@@H]1CCCCN1 |
Kanonische SMILES |
CNCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13199107.png)




![2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13199147.png)
![Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13199157.png)




![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
